molecular formula C21H33N5O10S B1253792 Aspoxicillin Trihydrate CAS No. 117774-38-6

Aspoxicillin Trihydrate

Número de catálogo: B1253792
Número CAS: 117774-38-6
Peso molecular: 547.6 g/mol
Clave InChI: TXQFNMPGORBMME-GPIZLFNGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aspoxicillin Trihydrate is a useful research compound. Its molecular formula is C21H33N5O10S and its molecular weight is 547.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Aspoxicillin exhibits a broad spectrum of antimicrobial activity, particularly against Gram-negative bacteria. It is notably effective against infections caused by Pseudomonas aeruginosa and has been utilized in treating:

  • Respiratory Infections: Effective in managing pneumonia and other respiratory tract infections, especially those caused by Haemophilus influenzae and Escherichia coli .
  • Skin and Soft Tissue Infections: Demonstrated efficacy in treating various skin infections .
  • Urinary Tract Infections: Used for both adult and pediatric populations to combat urinary infections .

Combination Therapy : Aspoxicillin is often administered alongside aminoglycosides for enhanced efficacy against gynecological infections and in patients with hematological disorders .

Pharmacokinetics

Aspoxicillin trihydrate is characterized by its pharmacokinetic profile, which includes:

  • Absorption: It is not absorbed when administered orally; thus, it is typically given intravenously.
  • Half-Life: The plasma half-life after intravenous infusion is approximately 87 minutes .
  • Dosing Regimen: Clinical studies suggest that for pediatric patients with moderate to severe infections, a dosage of 20 mg/kg divided into 3 or 4 doses is effective .

Clinical Studies and Case Reports

Several clinical studies have documented the effectiveness of this compound:

  • Pediatric Studies : A study involving five pediatric patients with various infections showed a 100% efficacy rate when administered intravenous Aspoxicillin at doses ranging from 83.3 to 111.9 mg/kg daily. Notably, all isolated organisms were eradicated except one case of pneumonia caused by H. influenzae .
  • Efficacy in Adults : In adult populations, Aspoxicillin has shown promising results in treating severe bacterial infections when combined with other antibiotics. Its use has been particularly beneficial in immunocompromised patients due to its effectiveness against resistant strains .

Formulation and Stability

The stability of this compound is critical for its application in clinical settings. Recent advancements have led to the development of lyophilized formulations that enhance its solubility and stability for injection:

Formulation Type Key Characteristics
Lyophilized PreparationEasily dissolvable in distilled water; suitable for injection; maintains high concentration stability .
Antibacterial SolutionsCan be prepared with specific molar ratios to enhance therapeutic efficacy and minimize precipitation during storage .

Propiedades

Número CAS

117774-38-6

Fórmula molecular

C21H33N5O10S

Peso molecular

547.6 g/mol

Nombre IUPAC

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate

InChI

InChI=1S/C21H27N5O7S.3H2O/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3;;;/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33);3*1H2/t11-,13-,14-,15+,19-;;;/m1.../s1

Clave InChI

TXQFNMPGORBMME-GPIZLFNGSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C.O.O.O

SMILES isomérico

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C.O.O.O

SMILES canónico

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C.O.O.O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.